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molecular formula C12H9N B8703113 Azafluorene CAS No. 244-44-0

Azafluorene

Cat. No. B8703113
M. Wt: 167.21 g/mol
InChI Key: PFWJFKBTIBAASX-UHFFFAOYSA-N
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Patent
US08497281B2

Procedure details

The title compound is prepared from 2-indanone and propargylamine following a procedure analogous to that described in Step 1 of Intermediates 1 and 2. Yield: 56% of theory; Mass spectrum (ESI+): m/z=168 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[CH2:11]([NH2:14])[C:12]#[CH:13]>>[N:14]1[CH:11]=[CH:12][CH:13]=[C:1]2[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[CH2:3][C:2]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N
Step Two
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)C=1C=CC=CC1C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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